2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(9-15)14-8-12-7-10(2)5-6-11(12)3/h5-7,13-15H,4,8-9H2,1-3H3 |
InChI Key |
SAZFXMKTMHZEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Nitrile Intermediate
- Method: React 2,5-dimethylbenzyl cyanide with formaldehyde and a reducing agent to form the amino alcohol via reductive amination.
Hydrolysis and Reduction
- Hydrolyze nitrile to the corresponding amide or acid, then reduce to the amino alcohol.
- Precise control over stereochemistry if chiral catalysts are used
- Potential for enantiomerically pure products
- Longer synthesis time
- Requires multiple purification steps
Enzymatic and Biocatalytic Approaches (Emerging Methods)
Recent advances include enzyme-mediated transformations:
- Conversion of phenylalanine derivatives into amino alcohols via multi-enzyme cascades, as demonstrated in recent literature, which can offer high enantioselectivity and milder conditions.
- High stereochemical control
- Environmentally friendly
- Limited substrate scope
- Scale-up challenges
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- 2,5-Dimethylphenyl group : Provides hydrophobic interactions and steric effects.
- Amino-alcohol chain: Facilitates hydrogen bonding and solubility.
Comparisons with analogs from the evidence are summarized below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position Effects: The 2,5-dimethylphenyl group in the target compound and A.1.38 contrasts with the 2,6-dimethylphenyl group in metalaxyl. The para-methyl group in 2,5-dimethylphenyl may enhance steric hindrance or alter binding affinity compared to the ortho-substituted analogs, influencing target specificity . Methoxyacrylate esters (e.g., A.1.38) target fungal respiration by inhibiting complex III (Qo site), while amino-alcohols like the target compound may act via alternative mechanisms, such as disrupting cell membrane integrity or enzyme inhibition .
Functional Group Impact: Amino-alcohols (target compound) are less common in fungicides compared to methoxyacetyl amino esters (metalaxyl) or benzamides (mepronil). A.1.38’s methoxyacrylate group is characteristic of strobilurin-like fungicides, which are prone to resistance development. The target compound’s amino-alcohol could offer resistance mitigation .
The target compound’s 2,5-dimethylphenyl group may broaden its spectrum, akin to A.1.38, which is listed as a broad-spectrum fungicide . Mepronil’s benzamide structure targets succinate dehydrogenase (complex II), whereas the target compound’s mechanism remains speculative but likely distinct .
Biological Activity
2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butanol backbone with an amino group and a hydroxyl group, along with a 2,5-dimethylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 193.28 g/mol. The presence of both hydrophilic (due to the hydroxyl group) and lipophilic (due to the aromatic ring) characteristics allows for versatile interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate various signaling pathways and metabolic processes through:
- Receptor Binding : The compound can act as a ligand to various receptors, influencing cellular responses.
- Enzyme Interaction : It may alter the activity of enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:
- Antibacterial Effects : Compounds derived from the 2,5-dimethylphenyl scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to conventional antibiotics .
- Antifungal Activity : Preliminary investigations suggest potential antifungal properties against drug-resistant strains of Candida species .
Anticancer Properties
Research into the anticancer potential of this compound has yielded promising results. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) .
Study on Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various compounds found that those structurally related to this compound exhibited over 50% inhibition against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentrations (MIC) for these compounds were documented in Table 1 below:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 15 | Mtb H37Ra |
| Compound B | 10 | MAH104 |
| Compound C | 5 | Mab19977 |
Table 1: Minimum Inhibitory Concentrations of Related Compounds Against Mycobacterial Strains.
Study on Anticancer Activity
In another investigation focusing on anticancer activity, derivatives were tested against A549 cells using a resazurin assay to measure cell viability. The results indicated that certain modifications to the amino group significantly enhanced cytotoxicity, as shown in Table 2:
| Derivative | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative X | 12 | A549 |
| Derivative Y | 8 | Caco-2 |
Table 2: IC50 Values for Anticancer Activity in Various Cell Lines.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via reductive amination between 2,5-dimethylbenzylamine and a butan-1-ol-derived carbonyl precursor (e.g., 4-oxobutan-1-ol). Catalytic hydrogenation or sodium borohydride reduction is typically employed. Key parameters include:
- Temperature : 60–80°C for optimal reaction kinetics.
- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance solubility.
- Catalyst : Palladium on carbon (Pd/C) for hydrogenation or NaBH₄ for direct reduction .
- Optimization : Reaction yields improve with stoichiometric control of the amine:carbonyl ratio (1:1.2) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (butanol CH₂), δ 2.2–2.5 ppm (dimethylphenyl CH₃), and δ 3.5–3.8 ppm (N–CH₂) confirm structure .
- ¹³C NMR : Signals near δ 20–25 ppm (methyl groups) and δ 60–70 ppm (alcohol and amine carbons).
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peaks at m/z 236.3 (C₁₄H₂₁NO).
- Infrared (IR) Spectroscopy : Broad O–H stretch (~3300 cm⁻¹) and C–N stretch (~1250 cm⁻¹) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Hazards : Based on structurally similar amines (e.g., ), potential risks include skin/eye irritation (Category 2) and respiratory irritation (H335).
- Mitigation :
- Use fume hoods to avoid vapor inhalation.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in a cool, dry environment (<25°C) away from oxidizers .
Advanced Research Questions
Q. How does the steric and electronic environment of the 2,5-dimethylphenyl group influence the compound’s reactivity?
- Steric Effects : The 2,5-dimethyl substitution creates steric hindrance, slowing nucleophilic attacks at the benzylic position. This is critical in substitution reactions (e.g., SN2) .
- Electronic Effects : Electron-donating methyl groups increase the amine’s basicity (pKa ~9.5), enhancing hydrogen-bonding capacity with biomolecules (e.g., enzymes) .
- Comparative Data :
| Substituent Position | Amine pKa | Reaction Rate (SN2) |
|---|---|---|
| 2,5-Dimethylphenyl | 9.5 | Low |
| Unsubstituted phenyl | 8.7 | Moderate |
| 2,6-Dimethylphenyl | 10.1 | Very low |
Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?
- Contradictions : Some studies report moderate acetylcholinesterase inhibition (IC₅₀ ~50 µM), while others show no activity.
- Resolution Strategies :
Assay Variability : Standardize assay conditions (pH 7.4 buffer, 25°C).
Enantiomeric Purity : Verify stereochemistry via chiral HPLC; the (R)-enantiomer may exhibit higher activity .
Solubility : Use DMSO concentrations <1% to avoid false negatives .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking :
- Targets : Simulate binding to acetylcholinesterase (PDB ID: 4EY7) or G-protein-coupled receptors.
- Software : AutoDock Vina or Schrödinger Suite.
- Key Interactions : Hydrogen bonds between the hydroxyl group and Glu199 (acetylcholinesterase) and π-π stacking with Trp86 .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .
Methodological Guidance
Q. What strategies are effective for resolving low yields in the synthesis of this compound?
- Stepwise Optimization :
Precursor Purity : Ensure 2,5-dimethylbenzylamine is >98% pure (GC-MS analysis).
Reduction Method : Switch from NaBH₄ to LiAlH₄ for higher selectivity.
Workup : Acid-base extraction (HCl/NaOH) removes unreacted amine .
Q. How can researchers validate the compound’s role in modulating cellular pathways?
- In Vitro Assays :
- Cell Viability : MTT assay (IC₅₀ determination in neuronal cells).
- Western Blotting : Track phosphorylation of ERK or Akt pathways.
- Controls : Use structurally analogous compounds (e.g., 2-[(phenylmethyl)amino]butan-1-ol) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
